azanium;(E)-3-phenylsulfanylprop-2-enoate
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Overview
Description
Azanium;(E)-3-phenylsulfanylprop-2-enoate is a chemical compound that features a unique combination of functional groups, including an azanium ion and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;(E)-3-phenylsulfanylprop-2-enoate typically involves the reaction of a phenylsulfanyl compound with a prop-2-enoate precursor under specific conditions. The reaction conditions often include the use of a base to deprotonate the prop-2-enoate, followed by the addition of the phenylsulfanyl compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Azanium;(E)-3-phenylsulfanylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The azanium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
Scientific Research Applications
Azanium;(E)-3-phenylsulfanylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which azanium;(E)-3-phenylsulfanylprop-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The azanium ion can form ionic bonds with negatively charged sites, while the phenylsulfanyl group can participate in hydrophobic interactions and electron transfer processes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Azanium;3-phenylsulfanylpropanoate: Similar structure but lacks the double bond in the prop-2-enoate group.
Azanium;3-phenylsulfanylbutanoate: Similar structure with an additional carbon in the chain.
Azanium;3-phenylsulfanylprop-2-ynoate: Similar structure but with a triple bond instead of a double bond.
Uniqueness
Azanium;(E)-3-phenylsulfanylprop-2-enoate is unique due to the presence of both the azanium ion and the phenylsulfanyl group, along with the double bond in the prop-2-enoate group
Properties
IUPAC Name |
azanium;(E)-3-phenylsulfanylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S.H3N/c10-9(11)6-7-12-8-4-2-1-3-5-8;/h1-7H,(H,10,11);1H3/b7-6+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODWNOCSJSDPEJ-UHDJGPCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC=CC(=O)[O-].[NH4+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S/C=C/C(=O)[O-].[NH4+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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